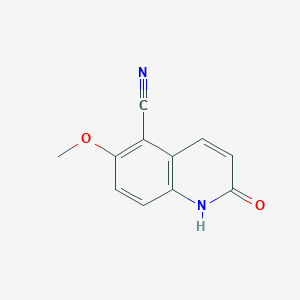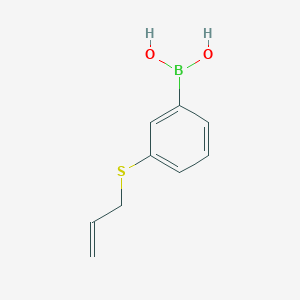
3-(Allylthio)-benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(allylthio)benzèneboronique est un composé organoboronique qui présente un groupe acide boronique attaché à un cycle benzénique, qui est en outre substitué par un groupe allylthio.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-(allylthio)benzèneboronique implique généralement les étapes suivantes :
Formation du groupe allylthio : Ceci peut être réalisé en faisant réagir un halogénure d’allyle approprié avec un composé thiol dans des conditions basiques.
Introduction du groupe acide boronique : Le groupe acide boronique peut être introduit par une réaction de borylation, souvent en utilisant une réaction de couplage croisé catalysée au palladium avec un ester boronique ou un précurseur d’acide boronique.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l’acide 3-(allylthio)benzèneboronique ne soient pas bien documentées, l’approche générale impliquerait de mettre à l’échelle les méthodes de synthèse en laboratoire. Cela inclut l’optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, et la garantie que le processus est rentable et respectueux de l’environnement.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(allylthio)benzèneboronique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe allylthio peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe acide boronique peut être réduit pour former des boranes.
Substitution : Le groupe acide boronique peut participer à des réactions de couplage croisé de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des catalyseurs au palladium, tels que Pd(PPh3)4, sont couramment utilisés dans les réactions de Suzuki-Miyaura.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Boranes.
Substitution : Divers dérivés benzéniques substitués.
Applications de la recherche scientifique
L’acide 3-(allylthio)benzèneboronique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique, en particulier dans la formation de liaisons carbone-carbone par des réactions de couplage croisé de Suzuki-Miyaura.
Biologie : Utilisation potentielle dans le développement de médicaments contenant du bore, qui peuvent agir comme des inhibiteurs enzymatiques ou des agents anticancéreux.
Médecine : Investigé pour son potentiel dans la thérapie de capture des neutrons au bore (BNCT) pour le traitement du cancer.
Industrie : Utilisé dans la synthèse de matériaux avancés, tels que les polymères et les nanomatériaux.
Applications De Recherche Scientifique
3-(Allylthio)-benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs, which can act as enzyme inhibitors or anticancer agents.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(allylthio)benzèneboronique dépend de son application :
Inhibition enzymatique : Le groupe acide boronique peut former des liaisons covalentes réversibles avec les résidus de sérine du site actif des enzymes, inhibant leur activité.
Activité anticancéreuse : Dans la BNCT, les atomes de bore dans le composé capturent les neutrons, ce qui entraîne la libération de particules de haute énergie qui peuvent détruire les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide phénylboronique : Il ne possède pas le groupe allylthio, ce qui le rend moins polyvalent dans certaines applications synthétiques.
Acide 3-(méthylthio)benzèneboronique : Structure similaire mais avec un groupe méthylthio au lieu d’un groupe allylthio, ce qui peut affecter sa réactivité et ses applications.
Unicité
L’acide 3-(allylthio)benzèneboronique est unique en raison de la présence à la fois du groupe acide boronique et du groupe allylthio, qui offrent une combinaison de réactivité et de fonctionnalité que l’on ne retrouve pas dans de nombreux autres composés. Cela en fait un intermédiaire précieux dans la synthèse organique et un candidat potentiel pour diverses applications en chimie médicinale et en science des matériaux.
Propriétés
Numéro CAS |
915401-98-8 |
|---|---|
Formule moléculaire |
C9H11BO2S |
Poids moléculaire |
194.06 g/mol |
Nom IUPAC |
(3-prop-2-enylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7,11-12H,1,6H2 |
Clé InChI |
GBDGTVBVLHZGFE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)SCC=C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


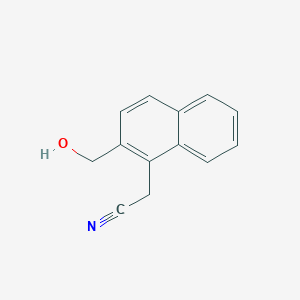

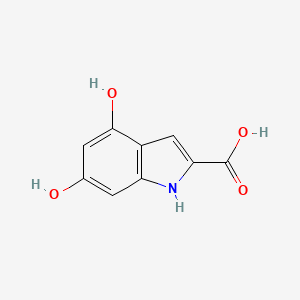


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11901880.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)


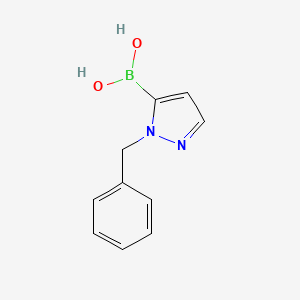
![(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B11901900.png)

![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
